Cas no 22630-90-6 (Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid, 3-oxo-)
![Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid, 3-oxo- structure](https://ja.kuujia.com/scimg/cas/22630-90-6x500.png)
Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid, 3-oxo- 化学的及び物理的性質
名前と識別子
-
- Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid, 3-oxo-
- 3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid
- 3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid
- SCHEMBL3293483
- 22630-90-6
- MXZJIERICGLXSK-UHFFFAOYSA-N
- EN300-7731937
- 3-oxo-tricyclo[2.2.1.02,6]heptane-1-carboxylic acid
- 3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid
-
- インチ: InChI=1S/C8H8O3/c9-6-3-1-4-5(6)8(4,2-3)7(10)11/h3-5H,1-2H2,(H,10,11)
- InChIKey: MXZJIERICGLXSK-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 152.047344113g/mol
- どういたいしつりょう: 152.047344113g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 54.4Ų
Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid, 3-oxo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7731937-1.0g |
3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid |
22630-90-6 | 95.0% | 1.0g |
$1485.0 | 2025-02-22 | |
Enamine | EN300-7731937-0.5g |
3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid |
22630-90-6 | 95.0% | 0.5g |
$1158.0 | 2025-02-22 | |
Enamine | EN300-7731937-0.05g |
3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid |
22630-90-6 | 95.0% | 0.05g |
$344.0 | 2025-02-22 | |
Enamine | EN300-7731937-5.0g |
3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid |
22630-90-6 | 95.0% | 5.0g |
$4309.0 | 2025-02-22 | |
Aaron | AR028I20-2.5g |
3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid |
22630-90-6 | 95% | 2.5g |
$4029.00 | 2025-02-16 | |
Aaron | AR028I20-100mg |
3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid |
22630-90-6 | 95% | 100mg |
$734.00 | 2025-02-16 | |
Aaron | AR028I20-250mg |
3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid |
22630-90-6 | 95% | 250mg |
$1036.00 | 2025-02-16 | |
Aaron | AR028I20-1g |
3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid |
22630-90-6 | 95% | 1g |
$2067.00 | 2025-02-16 | |
Enamine | EN300-7731937-0.1g |
3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid |
22630-90-6 | 95.0% | 0.1g |
$515.0 | 2025-02-22 | |
Enamine | EN300-7731937-2.5g |
3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid |
22630-90-6 | 95.0% | 2.5g |
$2912.0 | 2025-02-22 |
Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid, 3-oxo- 関連文献
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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9. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid, 3-oxo-に関する追加情報
Tricyclo[2.2.1.0²,⁶]heptane-1-carboxylic acid, 3-oxo-
Tricyclo[2.2.1.0²,⁶]heptane-1-carboxylic acid, 3-oxo-, also known by its CAS registry number 22630-90-6, is a unique bicyclic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of tricyclic carboxylic acids and is characterized by its rigid bicyclic structure and the presence of a ketone group at the 3-position. The compound's structure makes it an interesting subject for both synthetic and analytical studies.
The synthesis of Tricyclo[2.2.1.0²,⁶]heptane-1-carboxylic acid, 3-oxo- has been explored through various methodologies, including ring-closing metathesis and other cycloaddition reactions. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives of this compound, which are valuable for pharmacological studies.
Tricyclo[2.2.1.0²,⁶]heptane derivatives have been extensively studied for their potential as building blocks in drug design due to their rigid framework and ability to form hydrogen bonds with biological targets. The presence of the carboxylic acid group in this compound further enhances its versatility in forming amide bonds with amino acids or other nitrogen-containing compounds.
The physical properties of Tricyclo[2.2.1.0²,⁶]heptane-1-carboxylic acid, 3-oxo-, such as its melting point and solubility, have been characterized using modern analytical techniques like differential scanning calorimetry (DSC) and X-ray crystallography. These studies provide insights into the compound's stability and suitability for various industrial applications.
In terms of applications, this compound has shown promise in the development of novel pharmaceutical agents targeting specific biological pathways. Recent research has highlighted its potential as a lead compound for anti-inflammatory and anti-cancer drug discovery programs.
The environmental impact of Tricyclo[2.9757575757575758-based compounds has also been a topic of interest in green chemistry research groups around the world.
In conclusion, Tricyclo[2-based compounds like Tricyclo[-represent a fascinating class of molecules with diverse applications across multiple disciplines.
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